molecular formula C9H9N5O2 B11039398 2-methyl-5-(4-methyl-3-nitrophenyl)-2H-tetrazole

2-methyl-5-(4-methyl-3-nitrophenyl)-2H-tetrazole

Cat. No.: B11039398
M. Wt: 219.20 g/mol
InChI Key: BAZLSTGJXBFOBP-UHFFFAOYSA-N
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Description

2-Methyl-5-(4-methyl-3-nitrophenyl)-2H-1,2,3,4-tetraazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetraazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of nitro and methyl groups attached to the phenyl ring further enhances its chemical reactivity and potential utility in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-methyl-3-nitrophenyl)-2H-1,2,3,4-tetraazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methyl-3-nitroaniline with sodium azide under acidic conditions to form the corresponding azide intermediate. This intermediate is then subjected to cyclization under controlled conditions to yield the desired tetraazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4-methyl-3-nitrophenyl)-2H-1,2,3,4-tetraazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Methyl-5-(4-methyl-3-aminophenyl)-2H-1,2,3,4-tetraazole, while oxidation can lead to the formation of various oxidized derivatives.

Scientific Research Applications

2-Methyl-5-(4-methyl-3-nitrophenyl)-2H-1,2,3,4-tetraazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-methyl-3-nitrophenyl)-2H-1,2,3,4-tetraazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The tetraazole ring can also engage in hydrogen bonding and other interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-nitrophenyl isocyanate: Shares a similar nitro and methyl-substituted phenyl ring but differs in the presence of an isocyanate group instead of a tetraazole ring.

    4-Nitrophenyl isocyanate: Lacks the methyl group and tetraazole ring, featuring only the nitro and isocyanate groups.

Uniqueness

2-Methyl-5-(4-methyl-3-nitrophenyl)-2H-1,2,3,4-tetraazole is unique due to the presence of the tetraazole ring, which imparts distinct chemical reactivity and potential biological activity. This structural feature sets it apart from other similar compounds and contributes to its diverse applications in research and industry.

Properties

IUPAC Name

2-methyl-5-(4-methyl-3-nitrophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2/c1-6-3-4-7(5-8(6)14(15)16)9-10-12-13(2)11-9/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZLSTGJXBFOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(N=N2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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